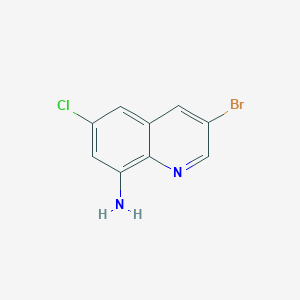

3-Bromo-6-chloroquinolin-8-amine

Vue d'ensemble

Description

3-Bromo-6-chloroquinolin-8-amine is a quinoline derivative with the molecular formula C9H6BrClN2 and a molecular weight of 257.51 g/mol . Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for further chemical modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate undergoes further reactions to form the desired quinoline derivative.

Industrial Production Methods

Industrial production of 3-Bromo-6-chloroquinolin-8-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored to minimize environmental impact and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-6-chloroquinolin-8-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different quinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, alkyl halides, and aryl halides are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives with potential biological and pharmacological activities .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Bromo-6-chloroquinolin-8-amine serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been investigated for their potential therapeutic effects against several diseases.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. A study indicated that modifications to the quinoline structure can enhance antibacterial activity, making these compounds promising candidates for new antibiotics .

Anticancer Properties

The compound is also explored for its anticancer potential. Quinoline derivatives, including those based on this compound, have been studied for their ability to inhibit cancer cell proliferation. Specifically, they have been tested against breast cancer cell lines (MCF-7) and exhibited IC50 values indicating potent activity . The structure-activity relationship (SAR) studies suggest that specific substitutions on the quinoline ring can significantly affect biological activity.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, typically starting from readily available quinoline derivatives. The methods often include halogenation and amination reactions, which can be optimized to improve yield and purity.

Synthetic Pathways

A common synthetic route involves the bromination of 6-chloroquinoline followed by amination at the 8-position. This multi-step process can yield high purity products suitable for biological testing .

| Step | Reaction Type | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Bromination | Br₂ | 70 |

| 2 | Amination | NH₂OH | 80 |

Extensive studies have been conducted to evaluate the biological activities of this compound and its derivatives.

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. Research indicates that certain modifications to the structure of this compound can enhance its efficacy against Plasmodium falciparum, the causative agent of malaria .

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibition potential of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease treatment. Compounds derived from this scaffold have shown promising IC50 values in enzyme assays, indicating their potential as therapeutic agents for neurodegenerative diseases .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study: Antibacterial Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of quinoline derivatives including this compound and evaluated their antibacterial activity against clinical isolates of E. coli and S. aureus. The results demonstrated that certain derivatives exhibited significant inhibition zones, suggesting potential for further development into therapeutic agents .

Case Study: Anticancer Research

A collaborative research project assessed the cytotoxic effects of various quinoline derivatives on multiple cancer cell lines, including MCF-7 and HeLa cells. The study found that compounds with structural modifications based on this compound showed enhanced cytotoxicity compared to standard chemotherapy agents, warranting further investigation into their mechanisms of action .

Mécanisme D'action

The mechanism of action of 3-Bromo-6-chloroquinolin-8-amine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The presence of bromine and chlorine atoms may enhance the compound’s binding affinity and specificity for these targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloroquinolin-8-amine

- 6-Bromoquinolin-8-amine

- 3-Bromo-6-methylquinolin-8-amine

Uniqueness

3-Bromo-6-chloroquinolin-8-amine is unique due to the simultaneous presence of both bromine and chlorine atoms in the quinoline ring, which enhances its reactivity and potential for further chemical modifications . This dual substitution pattern distinguishes it from other similar compounds and contributes to its diverse biological activities and applications .

Activité Biologique

3-Bromo-6-chloroquinolin-8-amine is a quinoline derivative with significant biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C_10H_7BrClN and a molecular weight of approximately 257.52 g/mol. The structure features a quinoline core with bromine and chlorine substituents at the 3 and 6 positions, respectively, and an amino group at the 8 position. This unique arrangement contributes to its diverse biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing notable inhibition zones:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results suggest that the compound has potential as an antibacterial agent, particularly against resistant strains .

Antiviral Activity

The compound is also being investigated for its antiviral properties. Quinoline derivatives are known to inhibit viral replication by interfering with viral enzymes and host cell processes. Preliminary studies have shown promising results in inhibiting viral activity in vitro, although specific data on this compound is still emerging .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate Cancer) | 0.67 |

| HCT-116 (Colon Cancer) | 0.80 |

| ACHN (Renal Cancer) | 0.87 |

These values indicate that the compound may inhibit cancer cell proliferation effectively, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The proposed mechanism of action for this compound involves its interaction with DNA synthesis pathways. Quinoline derivatives are known to inhibit bacterial DNA gyrase and type IV topoisomerase, leading to the cleavage of bacterial DNA and subsequent cell death. This mechanism may also extend to cancer cells by disrupting their DNA replication processes .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical methods, often involving bromination and chlorination steps followed by amination reactions. For instance:

- Bromination : Starting from a suitable quinoline precursor, bromine is introduced at the 3-position.

- Chlorination : Chlorine is added at the 6-position using chlorinating agents.

- Amination : The amino group is introduced at the 8-position through nucleophilic substitution reactions.

These methods allow for the efficient production of this compound for further biological evaluation.

Case Studies and Research Findings

Several studies have focused on the biological activity of quinoline derivatives similar to this compound:

- Antimicrobial Studies : A study demonstrated that derivatives exhibited significant antibacterial activity against Gram-negative bacteria such as E. coli and S. aureus, with varying degrees of effectiveness compared to standard antibiotics .

- Anticancer Screening : Another research effort evaluated a series of quinoline derivatives against multiple cancer cell lines, revealing that certain modifications enhanced their cytotoxicity significantly compared to existing chemotherapeutics .

Propriétés

IUPAC Name |

3-bromo-6-chloroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-6-1-5-2-7(11)3-8(12)9(5)13-4-6/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEHYIYYGYXIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305385 | |

| Record name | 3-bromo-6-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183543-65-9 | |

| Record name | 3-bromo-6-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.